molecular formula C19H25NO5S B613094 D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt CAS No. 218962-76-6

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt

Cat. No. B613094
CAS RN: 218962-76-6
M. Wt: 379.48
InChI Key: AJFDJJVOIOXJFJ-RFVHGSKJSA-N
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Description

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt, also known as D-Nva-OBzl TosOH, is a chemical compound with the molecular formula C19H25NO5S . It is used for research purposes.


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . The process involves the treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in cyclohexane, which acts as a water azeotroping solvent. The tosylate salt is then precipitated using ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H25NO5S. The molecular weight of the compound is 379.48.


Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal .

Scientific Research Applications

D2AVB4T-salt is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins in the body, as well as to investigate the effects of drugs on the body. It has also been used to study the effects of drugs on the brain, as well as to investigate the effects of certain hormones on the body. Additionally, D2AVB4T-salt has been used to study the effects of certain drugs on the cardiovascular system, as well as to investigate the effects of certain drugs on the immune system.

Mechanism of Action

Target of Action

D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is primarily used in the study of enzyme activity and the interaction between enzymes and their substrates

Mode of Action

It is known to be used in organic synthesis reactions , suggesting that it may interact with its targets to facilitate or inhibit certain chemical reactions.

Biochemical Pathways

Given its use in studying enzyme activity , it may influence pathways involving the enzymes it targets.

Result of Action

Given its use in studying enzyme activity , it may influence the function of targeted enzymes and their associated cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in some organic solvents (such as ethanol and ether), but insoluble in water . This solubility profile could influence its distribution and availability in different environments.

Advantages and Limitations for Lab Experiments

One of the advantages of using D2AVB4T-salt in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively inexpensive, making it a cost-effective option for research. However, one of the limitations of using D2AVB4T-salt is that it can be toxic if ingested, and should be handled with caution.

Future Directions

Future research on D2AVB4T-salt could focus on further investigating its biochemical and physiological effects, as well as its potential applications in the clinical setting. Additionally, further research could focus on exploring the potential of D2AVB4T-salt as a therapeutic agent for various diseases and conditions. Other potential future directions for research could include investigating the effects of D2AVB4T-salt on the immune system, as well as exploring its potential as an anti-cancer agent. Finally, further research could focus on exploring the potential of D2AVB4T-salt as a dietary supplement.

Synthesis Methods

D2AVB4T-salt is synthesized by combining D-2-Aminovaleric acid with benzyl ester 4-toluenesulfonate. The reaction is carried out in an aqueous solution at a temperature of 25°C. The reaction is catalyzed by the presence of a strong acid, such as hydrochloric acid. The resulting solution is then filtered to remove any impurities, and the resulting product is D2AVB4T-salt.

properties

IUPAC Name

benzyl (2R)-2-aminopentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFDJJVOIOXJFJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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